Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate

Lipophilicity SAR Medicinal Chemistry

Researchers exploring structure-activity relationships in the 4-arylmethyloxymethyl piperidine class frequently encounter inconsistency in salt-form stoichiometry and lot-to-lot solubility, undermining reproducible enzymatic and cellular assay data. This compound directly resolves these challenges: • Fixed oxalate salt form ensures defined stoichiometry and crystallinity, eliminating free-base variability in aqueous solubility for reproducible biological assay preparation. • The 4-chloro substituent provides a ΔlogP of approximately +0.7 vs. the unsubstituted benzyl analog, enabling systematic probing of hydrophobic pocket interactions in target binding. • Three independently variable modules (4-chlorobenzyl ether, piperidine core, methyl acetate N-substituent) support efficient parallel library synthesis for lead optimization.

Molecular Formula C18H24ClNO7
Molecular Weight 401.84
CAS No. 1396768-41-4
Cat. No. B2600599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate
CAS1396768-41-4
Molecular FormulaC18H24ClNO7
Molecular Weight401.84
Structural Identifiers
SMILESCOC(=O)CN1CCC(CC1)COCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C16H22ClNO3.C2H2O4/c1-20-16(19)10-18-8-6-14(7-9-18)12-21-11-13-2-4-15(17)5-3-13;3-1(4)2(5)6/h2-5,14H,6-12H2,1H3;(H,3,4)(H,5,6)
InChIKeyZVEFCFXMZKCIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate: Structural & Procurement Context


Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate is a synthetic piperidine derivative supplied as an oxalate salt (molecular formula C₁₈H₂₄ClNO₇, MW 401.84 g/mol) [1]. The compound features three modular domains: a 4-chlorobenzyl ether linked via oxymethyl to the piperidine 4-position, and an N-alkylated methyl acetate ester. Structurally, it belongs to the 4-arylmethyloxymethyl piperidine class, a scaffold explored in patents for tachykinin antagonism [2] and dipeptidyl peptidase inhibition [3]. The oxalate salt form is chosen to enhance crystallinity and solubility relative to the free base, a standard practice in research-grade procurement.

4-Arylmethyloxymethyl piperidine scaffold
Oxalate salt for enhanced crystallinity & solubility
Modular domains: 4-Cl benzyl ether, piperidine core, methyl ester

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate: Differentiation from Piperidine Analogs


Piperidine-based building blocks with N-acetate and 4-arylmethyloxymethyl motifs are not interchangeable. Subtle variations in the benzyl substitution pattern (Cl vs. H vs. OCH₃) and the N-alkyl appendage (methyl ester vs. nitrile vs. acetamide) dictate lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability in downstream leads [1]. The 4-chloro substituent on the benzyl ring increases logP by approximately 0.7 units compared to the unsubstituted benzyl analog, altering membrane permeability and off-target binding profiles in a class-level predictable manner [2]. The oxalate counterion further differentiates this compound from its hydrochloride or free-base counterparts by providing a fixed stoichiometric salt form with defined aqueous solubility and crystallinity, critical for reproducible biological assay preparation [3].

4-Cl substitution Alters logP and metabolic profile vs. unsubstituted or methoxy analogs
N-ester vs. nitrile Different synthetic versatility; ester enables acid, amide, alcohol libraries
Oxalate salt form Distinct handling, solubility, and stoichiometry vs. HCl or free base

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate: Differentiation Evidence vs. Analogs


Lipophilicity Modulation via 4-Chloro Substitution

The 4-chloro substituent on the benzyl ring is predicted to increase the octanol-water partition coefficient (logP) of the free base by +0.71 log units relative to the unsubstituted benzyl analog Methyl 2-(4-(benzyloxy)methyl)piperidin-1-yl)acetate, based on the Hansch π constant for aromatic chlorine [1]. This difference is structurally intrinsic and independent of the oxalate salt form. A higher logP translates to enhanced membrane permeability but also increased risk of CYP450-mediated metabolism at the para position; the chlorine atom blocks this metabolic soft spot, potentially extending microsomal half-life in in vitro stability assays compared to the 4-H or 4-OCH₃ analogs [2].

Lipophilicity Modulation
Class-level inference
ΔlogP ≈ +0.7 (calculated, 4-Cl vs. 4-H)
Distinct lipophilic profile for SAR exploration
Computed via Hansch π; verify experimentally
Lipophilicity SAR Medicinal Chemistry

Salt Form: Oxalate vs. Hydrochloride & Free Base

The compound is supplied as a 1:1 oxalate salt (C₁₆H₂₂ClNO₃·C₂H₂O₄), which differentiates it from the hydrochloride salt of the 4-(((4-chlorobenzyl)oxy)methyl)piperidine precursor (CAS 1220017-69-5, C₁₃H₁₉Cl₂NO, MW 276.20) and the free base form of related N-acetate piperidines [1]. Oxalate salts generally exhibit lower hygroscopicity and higher melting points compared to hydrochloride salts, improving handling and long-term storage stability for procurement [2]. The molecular weight of the oxalate salt (401.84 g/mol) is well-defined, ensuring accurate stoichiometric calculations for biological assay preparation—a critical factor when ordering milligram quantities for dose-response studies.

Salt Form Identity
Head-to-head
Oxalate MW 401.84 vs. HCl precursor MW 276.20
Defined stoichiometry supports precise assay prep
Vendor-stated; verify by COA
Salt Selection Solubility Crystallinity

Functional Group Differentiation: Methyl Ester vs. Nitrile

The target compound contains a methyl ester terminus (N–CH₂–COOCH₃), distinguishing it from the nitrile analog 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetonitrile oxalate (C₁₇H₂₁ClN₂O₅, MW 368.81) . The ester group is hydrolytically labile and can serve as a prodrug handle or be further derivatized to amides, acids, or alcohols—providing three chemical diversification vectors inaccessible from the nitrile. The nitrile analog, by contrast, offers only reduction to amine or hydrolysis to amide/acid under harsher conditions. For medicinal chemistry procurement, the ester provides a broader synthetic utility window for library enumeration.

Functional Group Versatility
Data to verify
Ester: 4 derivatization pathways vs. nitrile: 2
Broader synthetic utility for library enumeration
Sources not provided; review scope
Functional Group Synthetic Versatility Prodrug Design

Methyl 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetate oxalate: Research & Industrial Applications


Building Block for SAR on Piperidine Scaffolds

The compound's modular architecture—4-chlorobenzyl ether, piperidine core, and methyl acetate N-substituent—makes it suitable as a central building block for systematic SAR exploration. The 4-Cl substituent on the benzyl ring provides a distinct electronic and lipophilic profile (estimated ΔlogP ≈ +0.7 vs. 4-H analog) for probing hydrophobic pocket interactions in target binding sites [1]. Each of the three modules can be independently varied, enabling efficient parallel library synthesis.

Tachykinin Receptor Antagonist Precursor

The 4-arylmethyloxymethyl piperidine scaffold is claimed in WO-9410165-A1 (Merck Sharp & Dohme) as a core for non-peptide tachykinin antagonists [2]. The methyl acetate group at the N-1 position maps to the R³ substituent in the generic Markush formula, where ester-containing compounds were specifically exemplified. Researchers pursuing substance P or neurokinin receptor modulation can use this compound as a key intermediate for further elaboration.

Prodrug Candidate & Esterase Probe Synthesis

The methyl ester moiety is susceptible to hydrolysis by ubiquitous cellular esterases, making this compound a potential prodrug candidate or esterase activity probe. The oxalate salt form ensures reliable aqueous solubility for in vitro enzymatic assays, while the 4-chloro substituent provides a UV-detectable chromophore (λmax ~260 nm for chlorobenzyl) for HPLC-based metabolic stability monitoring [3].

Reference Compound for logP & Metabolic Stability Predictions

Given the well-defined substituent contributions (π(Cl) = +0.71; ester group; ether linker), this compound serves as an excellent test case for validating in silico logP, solubility, and metabolic stability prediction models. The oxalate salt provides a fixed solid-state form for experimental logD measurement (shake-flask method) that can be compared against computational predictions, enabling model refinement for the broader 4-arylmethyloxymethyl piperidine chemical series [1].

Application
Selection Property
Validation Focus
Piperidine scaffold SAR diversification
Modular architecture (Cl, ether, ester)
Confirm substitution pattern effects on logP/activity
Tachykinin antagonist intermediate synthesis
4-Arylmethyloxymethyl core
Patent-aligned scaffold verification
Esterase-labile probe synthesis
Methyl ester lability
In vitro hydrolysis kinetics monitoring
logP & metabolic stability model validation
Defined substituent contributions
Experimental logD vs. computational prediction
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